molecular formula C12H12N2O2 B1473818 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 1061671-93-9

4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B1473818
CAS No.: 1061671-93-9
M. Wt: 216.24 g/mol
InChI Key: IWWDYPJUMXRUOE-UHFFFAOYSA-N
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Description

“4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxadiazole ring attached to a benzaldehyde group. The oxadiazole ring contains two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

Oxadiazoles, including “this compound”, have been reported to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .

Scientific Research Applications

Synthesis and Optical Studies

The synthesis and optical studies of related oxadiazole compounds have been explored, demonstrating their potential in forming metal complexes with distinctive optical absorption spectra. For instance, the synthesis and characterization of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes revealed their varied geometric configurations and optical properties, indicating potential applications in materials science (Athraa H. Mekkey et al., 2020).

Antimicrobial Activity

Compounds featuring the 1,3,4-oxadiazol moiety have been synthesized and evaluated for their antimicrobial properties. For example, certain derivatives exhibited antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents (V. Gupta et al., 2008).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives has also indicated their effectiveness as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can significantly reduce corrosion rates through the formation of protective layers, suggesting applications in industrial metal preservation (P. Ammal et al., 2018).

Antioxidant and Anticancer Activity

Furthermore, the exploration of 1,3,4-oxadiazole derivatives in the context of antioxidant and breast cancer research indicates their biological relevance. Synthesis of thiazolidine and 1,3,4-oxadiazole derivatives from L-cysteine and their evaluation as antioxidants and potential anticancer agents against breast cancer cell lines suggest their application in medicinal chemistry (Letters in Applied NanoBioScience, 2022).

Electroluminescence and Optical Applications

The luminescence properties of multi-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenes in electron-donating matrices have been studied, showing potential for use in optoelectronic devices. Their excited state luminescence and the ability to form exciplexes or electroplexes with significant Stokes shifts indicate their utility in the development of materials for light-emitting diodes (LEDs) and other photonic applications (Chih-Chiang Yang et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme . EGFR is a protein that plays a crucial role in cell growth and division. When this protein is overactive, it can lead to uncontrolled cell proliferation, a hallmark of many cancers.

Mode of Action

The exact mode of action of This compound Based on the structure of the compound and its similarity to other oxadiazole derivatives, it is plausible that it interacts with its target protein (such as egfr) and inhibits its activity . This inhibition could potentially lead to a decrease in cell proliferation.

Biochemical Pathways

The biochemical pathways affected by This compound These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound In silico adme prediction is often used for similar compounds . These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.

Result of Action

The molecular and cellular effects of This compound If it acts as an egfr inhibitor, it could potentially lead to decreased cell proliferation, particularly in cancer cells where egfr is often overactive .

Properties

IUPAC Name

4-(5-propyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-3-11-13-14-12(16-11)10-6-4-9(8-15)5-7-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWDYPJUMXRUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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